molecular formula C18H15BrO3 B12197704 4H-1-Benzopyran-4-one, 5-(2-bromopropyl)-6-hydroxy-2-phenyl- CAS No. 1049129-20-5

4H-1-Benzopyran-4-one, 5-(2-bromopropyl)-6-hydroxy-2-phenyl-

Cat. No.: B12197704
CAS No.: 1049129-20-5
M. Wt: 359.2 g/mol
InChI Key: RDJXJFDQBPHKHW-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 5-(2-bromopropyl)-6-hydroxy-2-phenyl-: is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromopropyl group, a hydroxy group, and a phenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 5-(2-bromopropyl)-6-hydroxy-2-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4H-1-benzopyran-4-one and 2-bromopropane.

    Bromination: The 2-bromopropane is introduced to the benzopyran core through a bromination reaction. This step often requires a catalyst such as iron(III) bromide and is carried out under controlled temperature conditions.

    Phenylation: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.

    Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiourea in polar solvents such as ethanol or dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of propyl derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Enzyme Inhibition: Studies have shown that certain derivatives of this compound can inhibit specific enzymes, making them potential candidates for drug development.

Medicine:

    Anticancer Activity: Some derivatives have demonstrated anticancer properties in preclinical studies, indicating their potential as therapeutic agents.

Industry:

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments for industrial applications.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 5-(2-bromopropyl)-6-hydroxy-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the bromopropyl group can participate in covalent bonding with nucleophilic residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    4H-1-Benzopyran-4-one, 6-hydroxy-2-phenyl-: Lacks the bromopropyl group, resulting in different reactivity and biological activity.

    4H-1-Benzopyran-4-one, 5-(2-chloropropyl)-6-hydroxy-2-phenyl-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    4H-1-Benzopyran-4-one, 5-(2-methylpropyl)-6-hydroxy-2-phenyl-: Contains a methyl group instead of bromine, affecting its reactivity and applications.

Uniqueness: The presence of the bromopropyl group in 4H-1-Benzopyran-4-one, 5-(2-bromopropyl)-6-hydroxy-2-phenyl- imparts unique reactivity, making it a valuable compound for the synthesis of diverse derivatives. Its specific substitution pattern also contributes to its distinct biological activities, setting it apart from other similar compounds.

Properties

CAS No.

1049129-20-5

Molecular Formula

C18H15BrO3

Molecular Weight

359.2 g/mol

IUPAC Name

5-(2-bromopropyl)-6-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C18H15BrO3/c1-11(19)9-13-14(20)7-8-16-18(13)15(21)10-17(22-16)12-5-3-2-4-6-12/h2-8,10-11,20H,9H2,1H3

InChI Key

RDJXJFDQBPHKHW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O)Br

Origin of Product

United States

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